3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a benzaldehyde group attached to a benzyl ether moiety, which is further substituted with chlorine and fluorine atoms. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-formylphenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-[(2-Chloro-6-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde: Similar structure but with a different position of the fluorine atom.
2-Chloro-6-fluorobenzyl bromide: Lacks the aldehyde group and has a bromine atom instead of the benzaldehyde moiety.
Uniqueness
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the benzyl ether moiety enhances its stability and interaction with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRNGGWFAYLOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351478 |
Source
|
Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336879-99-3 |
Source
|
Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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